molecular formula C12H10N2 B12970279 7-Methylpyrrolo[1,2-a]quinoxaline

7-Methylpyrrolo[1,2-a]quinoxaline

Cat. No.: B12970279
M. Wt: 182.22 g/mol
InChI Key: RZTSTFBGRYIIOL-UHFFFAOYSA-N
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Description

7-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C12H10N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of ethyl quinoxalin-2-yl- and 3-methylquinoxalin-2-ylpyruvates in the presence of copper chromite at high temperatures . Another approach involves the intramolecular cyclization of functionalized N-phenylpyrroles, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and efficient purification techniques, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

7-Methylpyrrolo[1,2-a]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an inhibitor of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylpyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position may enhance its stability and modify its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

7-methylpyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H10N2/c1-9-4-5-12-11(7-9)13-8-10-3-2-6-14(10)12/h2-8H,1H3

InChI Key

RZTSTFBGRYIIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C=CC=C3C=N2

Origin of Product

United States

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